Anabasine

Nicotinic Receptor Electrophysiology Subtype Selectivity

Anabasine (CAS 13078-04-1) is a pyridine and piperidine alkaloid found in Nicotiana species, including wild tree tobacco (Nicotiana glauca), and exists as a scalemic mixture of (R)- and (S)-enantiomers in N. tabacum.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
CAS No. 13078-04-1
Cat. No. B190304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnabasine
CAS13078-04-1
Synonyms(R,S)-3-(2-Piperidinyl)pyridine;  (+/-)-Anabasine;  1,2,3,4,5,6-Hexahydro-[2,3']bipyridinyl;  Neonicotine
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=CN=CC=C2
InChIInChI=1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8,10,12H,1-2,5,7H2
InChIKeyMTXSIJUGVMTTMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in most organic solvents
Soluble in alcohol and ether
Miscible in water @ 25 °C
1000 mg/mL at 25 °C

Anabasine (CAS 13078-04-1) as a Tobacco Alkaloid for nAChR Research & Analytical Standards


Anabasine (CAS 13078-04-1) is a pyridine and piperidine alkaloid found in Nicotiana species, including wild tree tobacco (Nicotiana glauca), and exists as a scalemic mixture of (R)- and (S)-enantiomers in N. tabacum [1]. It acts as a potent nicotinic acetylcholine receptor (nAChR) agonist, with a distinct pharmacological profile that differentiates it from structurally related tobacco alkaloids like nicotine and anabaseine [1]. Commercially, it is supplied as an analytical standard (typically with ≥97-98% purity) and is used as a biomarker for active tobacco use, a tool in neuropharmacological research, and a key reference compound in analytical chemistry .

Why Substituting Anabasine (CAS 13078-04-1) with Another Nicotinic Alkaloid Compromises Research Outcomes


Minor tobacco alkaloids like anabasine are not functionally interchangeable with nicotine or anabaseine due to divergent nAChR subtype selectivity and efficacy profiles. For example, while nicotine is a potent agonist of the α4β2 subtype, anabasine demonstrates the highest activation of the α7 subtype among naturally occurring tobacco alkaloids, leading to vastly different downstream physiological effects [1]. Furthermore, anabasine's unique toxicological profile and its role as a more specific biomarker for combustible tobacco use mean that substituting it with a generic nicotinic agonist would invalidate comparative studies and misrepresent data in areas like smoking cessation research and wastewater-based epidemiology [2].

Quantitative Evidence for Selecting Anabasine (CAS 13078-04-1) Over Analogs


Differential nAChR Subtype Activation: α7 vs. α4β2 Selectivity Profile

In a head-to-head functional characterization using automated electrophysiology on human α4β2 and α7 nAChRs, anabasine was found to elicit the highest activation of α7 nAChRs among the four tested tobacco alkaloids, whereas nicotine was the most potent agonist of α4β2 [1]. This clear, quantifiable difference in receptor subtype preference has profound implications for downstream signaling and physiological effects.

Nicotinic Receptor Electrophysiology Subtype Selectivity

Comparative Toxicity: Anabasine Enantiomers vs. Anabaseine

A comparative toxicity study in mice demonstrated a stark difference in lethal dose (LD50) between anabasine enantiomers and the structurally similar alkaloid anabaseine. Anabaseine was significantly more toxic, with an LD50 of 0.58 mg/kg, compared to 11 mg/kg for R-anabasine (18-fold less toxic) and 16 mg/kg for S-anabasine (27-fold less toxic) [1]. The study also established a rank order for agonistic potency on human fetal neuromuscular receptors: anabaseine >> R-anabasine > S-anabasine.

Toxicology nAChR Agonist Enantioselectivity

Biomarker Specificity: Optimized Cutoff Values for Tobacco Use Monitoring

Recent studies have refined the diagnostic utility of anabasine as a biomarker for active tobacco use. A 2023 study using liquid chromatography-mass spectrometry (LC-MS) proposed a new cutoff value of >0.236 ng/mL for anabasine in urine, which provided a specificity of 98% and a sensitivity of 89% for differentiating tobacco users from abstainers [1]. This is a significant improvement over the legacy threshold of >2 ng/mL, which yielded a sensitivity of only 47%.

Biomarker Analytical Chemistry Smoking Cessation

Comparative Anti-Obesity Effects: Anabasine vs. Nicotine in a Rodent Model

In a comparative in vivo study examining the effects of minor tobacco alkaloids on weight gain, male Sprague Dawley rats receiving daily subcutaneous injections of anabasine or nicotine both gained body weight at a slower rate relative to saline-treated controls, and body fat remained unchanged [1]. However, the effects on physical activity were differentiated: nicotine produced consistent increases in activity 6 hours post-injection, whereas anabasine's effects were more transient.

Metabolic Research Body Weight Pharmacology

Purity Specification for Analytical and Pharmacological Studies

For use as a reference standard in analytical method development or as a starting material for pharmacological assays, the purity of the compound is paramount. Commercially available anabasine standards are supplied with certified purity, often ≥97% as determined by HPLC or GC [1]. This level of purity is necessary to ensure that observed biological or chemical effects are due to anabasine itself and not confounding impurities.

Analytical Chemistry Quality Control Standards

Validated Application Scenarios for Anabasine (CAS 13078-04-1) Based on Differential Evidence


Investigating α7 nAChR-Mediated Pathways with Minimized α4β2 Interference

Researchers studying the role of α7 nicotinic receptors in cognitive function, inflammation, or neuroprotection should select anabasine over nicotine. As demonstrated by Alijevic et al. (2020), anabasine elicits the highest activation of α7 nAChRs among tobacco alkaloids, whereas nicotine is a far more potent agonist at the α4β2 subtype [1]. This differential selectivity makes anabasine a superior pharmacological tool for dissecting α7-specific signaling events, as it reduces confounding effects stemming from concurrent α4β2 activation.

Developing High-Sensitivity LC-MS/MS Assays for Tobacco Use Compliance Monitoring

Clinical and forensic toxicology labs should procure high-purity anabasine standards to develop and validate quantitative LC-MS/MS methods for monitoring tobacco abstinence. The work by Colsoul et al. (2023) provides an evidence-based, optimized urinary cutoff value of >0.236 ng/mL, which offers 98% specificity and 89% sensitivity—a 42% improvement over outdated thresholds [2]. Using this compound as a certified reference material is essential for accurately identifying non-compliance in critical scenarios like pre-transplant evaluations or smoking cessation trials.

Conducting Preclinical Weight Management Studies with Reduced Locomotor Confounds

For metabolic researchers investigating the weight-reducing effects of nicotinic compounds, anabasine presents a clear advantage over nicotine. Evidence from a controlled rodent study shows that while both compounds slow weight gain, anabasine's effect on physical activity is transient compared to the sustained locomotor stimulation caused by nicotine [3]. This profile makes anabasine a more suitable tool for studying the metabolic and anorectic effects of nAChR activation that are independent of long-lasting psychomotor stimulation.

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